9-Methoxy-9-(2-methoxyphenyl)-9H-fluorene
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Overview
Description
9-Methoxy-9-(2-methoxyphenyl)-9H-fluorene is an organic compound belonging to the fluorene family. This compound is characterized by the presence of methoxy groups attached to the fluorene core, which is a polycyclic aromatic hydrocarbon. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-9-(2-methoxyphenyl)-9H-fluorene typically involves the reaction of 9H-fluorene with methoxybenzene derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where 9H-fluorene reacts with 2-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-9-(2-methoxyphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxyquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
9-Methoxy-9-(2-methoxyphenyl)-9H-fluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of materials such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9-Methoxy-9-(2-methoxyphenyl)-9H-fluorene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 9-Methoxy-9-(2-methylphenyl)-9H-fluorene
- 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene
Uniqueness
9-Methoxy-9-(2-methoxyphenyl)-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
91531-67-8 |
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Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
9-methoxy-9-(2-methoxyphenyl)fluorene |
InChI |
InChI=1S/C21H18O2/c1-22-20-14-8-7-13-19(20)21(23-2)17-11-5-3-9-15(17)16-10-4-6-12-18(16)21/h3-14H,1-2H3 |
InChI Key |
KGCLTCRCCUNKES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)OC |
Origin of Product |
United States |
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